2-Methyl-4-oxo-4-phenylbutanoic acid

Description

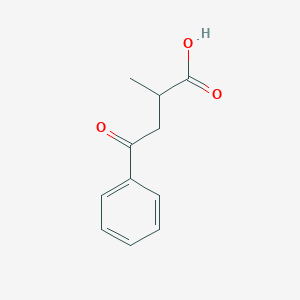

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXWGAZLLKCSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871850 | |

| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1771-65-9 | |

| Record name | Benzenebutanoic acid, alpha-methyl-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-4-oxo-4-phenylbutanoic acid properties

An In-Depth Technical Guide to 2-Methyl-4-oxo-4-phenylbutanoic Acid (MOPBA): Properties, Synthesis, and Applications

Introduction

This compound, commonly referred to as MOPBA, is a keto-carboxylic acid that serves as a valuable building block in advanced organic synthesis.[1] Its bifunctional nature, incorporating both a ketone and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This makes it a versatile intermediate, particularly in the field of medicinal chemistry.

One of the notable applications of this compound is its use as a key reagent in the synthesis of various pharmaceutically active molecules.[2] Specifically, it is a precursor in the synthesis of Minozac, a compound investigated for its activity as a suppressor of brain proinflammatory cytokine up-regulation.[2] This guide provides a comprehensive technical overview of MOPBA, detailing its physicochemical properties, a robust synthesis protocol based on established chemical principles, its key reactions, and essential safety information for laboratory professionals.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development.

Table 1: Compound Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 1771-65-9 | [2][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][] |

| Molecular Weight | 192.21 g/mol | [2][5] |

| IUPAC Name | This compound | [3][] |

| Common Synonyms | 2-Methyl-3-benzoylpropionic acid, α-Methyl-γ-oxobenzenebutyric acid, MOPBA | [1][2] |

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Physical Form | White to off-white solid, crystalline powder | [1][2] |

| Melting Point | 140-142 °C | [1][2][3] |

| Boiling Point | 360.9 ± 25.0 °C (Predicted) | [2] |

| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, dimethylformamide (DMF); Slightly soluble in DMSO and methanol | [1][2] |

| pKa | 4.57 ± 0.23 (Predicted) | [2] |

Synthesis Pathway: Friedel-Crafts Acylation

Mechanistic Rationale

The synthesis of γ-keto acids such as MOPBA is classically achieved via the Friedel-Crafts acylation of an aromatic substrate.[6][7] This electrophilic aromatic substitution reaction is a robust and high-yielding method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[8] For the synthesis of this compound, the logical precursors are benzene and methylsuccinic anhydride.

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ activates the anhydride by coordinating to one of the carbonyl oxygens, which facilitates the ring-opening and formation of a highly electrophilic acylium ion. The nucleophilic π-system of the benzene ring then attacks this ion, leading to the formation of the new C-C bond and a resonance-stabilized intermediate (the sigma complex). Aromaticity is restored by the loss of a proton. A key aspect of this reaction is the use of a stoichiometric amount of AlCl₃, as it complexes with both the product's ketone and carboxylic acid groups, preventing further reactions and deactivation.[6] An aqueous acidic workup is required to hydrolyze this complex and liberate the final product.

Proposed Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Caption: High-level workflow for the synthesis of MOPBA.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of 4-oxo-4-phenylbutanoic acid.[6][7]

Materials:

-

Benzene (anhydrous)

-

Methylsuccinic anhydride

-

Aluminum chloride (anhydrous, powdered)

-

Concentrated Hydrochloric Acid

-

Ice

-

Sodium sulfate (anhydrous)

-

Appropriate recrystallization solvent (e.g., toluene or water/ethanol mixture)

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a powder addition funnel.

-

Heating mantle.

-

Ice bath.

-

Separatory funnel.

-

Büchner funnel and filter flask.

Procedure:

-

Reagent Charging: In a clean, dry three-necked flask, charge anhydrous benzene (acting as both solvent and reagent) and methylsuccinic anhydride. Begin stirring the mixture.

-

Catalyst Addition: While stirring vigorously, slowly add powdered anhydrous aluminum chloride in portions. An exothermic reaction will occur, accompanied by the evolution of hydrogen chloride gas, which should be directed to a suitable gas trap. The rate of addition should be controlled to maintain a manageable reaction temperature.

-

Reaction Completion: After the addition of AlCl₃ is complete, heat the reaction mixture to reflux using a heating mantle for approximately 30-60 minutes to ensure the reaction goes to completion.

-

Quenching and Hydrolysis: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complex of the product and quenches the catalyst.

-

Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with an appropriate organic solvent (e.g., ethyl acetate). Combine all organic extracts.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system to yield pure this compound.

Key Chemical Reactions and Synthetic Utility

The value of MOPBA lies in the reactivity of its two functional groups, which can be addressed either selectively or simultaneously.

Reduction of the Ketone

The benzoyl ketone can be reduced to a methylene group to furnish 2-methyl-4-phenylbutanoic acid. This transformation is typically accomplished using classic reduction methodologies like the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions, which are effective for converting aryl ketones to alkanes.[8]

Oxidation

The oxidation of γ-keto acids can lead to cleavage of the carbon chain. Studies on the analogous 4-oxo-4-phenylbutanoic acid have shown that oxidation with reagents like tripropylammonium fluorochromate results in the formation of benzoic acid.[7] This indicates that under certain oxidative conditions, the bond between the carbonyl carbon and the adjacent methylene is susceptible to cleavage.

Application in Pharmaceutical Synthesis

MOPBA is a documented intermediate in the synthesis of Minozac.[2] This underscores its utility for drug development professionals, where it serves as a foundational scaffold to build more complex, biologically active molecules.

Caption: MOPBA as a key intermediate for Minozac synthesis.

Spectroscopic and Analytical Characterization

While public spectral data for this specific compound is limited, its structure can be unequivocally confirmed using standard spectroscopic methods. The following are the expected spectral characteristics based on its functional groups.

-

¹H NMR:

-

Aromatic Protons: Signals expected in the range of δ 7.4-8.0 ppm. The protons ortho to the carbonyl group will be the most downfield.

-

Methine Proton (CH): A multiplet for the proton at the C2 position, adjacent to the methyl and methylene groups, likely around δ 3.0-3.5 ppm.

-

Methylene Protons (CH₂): A set of two diastereotopic protons at the C3 position, appearing as a complex multiplet (likely a doublet of doublets for each) around δ 3.2-3.8 ppm.

-

Methyl Protons (CH₃): A doublet around δ 1.2-1.4 ppm due to coupling with the C2 methine proton.

-

Carboxylic Acid Proton (OH): A broad singlet far downfield, typically > δ 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Ketone Carbonyl: Signal expected around δ 195-205 ppm.

-

Carboxylic Acid Carbonyl: Signal expected around δ 175-185 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm.

-

Aliphatic Carbons: Signals for the methine, methylene, and methyl carbons expected in the range of δ 15-50 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ characteristic of a carboxylic acid.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ketone): A sharp, strong absorption band around 1685 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A sharp, strong absorption band around 1710 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 192.

-

Key Fragments: Expect to see a prominent peak at m/z = 105 corresponding to the benzoyl cation [C₆H₅CO]⁺ and a loss of 45 corresponding to the carboxylic acid group [-COOH].

-

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Avoid generating dust. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place.[10] For long-term stability, refrigeration is recommended.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

-

Hazards: Thermal decomposition may produce irritating vapors and toxic gases such as carbon monoxide and carbon dioxide.[9] The compound has a WGK (Water Hazard Class) of 3 in Germany, indicating it is a substance hazardous to water.[2]

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. Its straightforward preparation via Friedel-Crafts acylation and the differential reactivity of its ketone and carboxylic acid groups make it an important intermediate for organic chemists. Its demonstrated role as a precursor to pharmaceutically relevant compounds like Minozac highlights its significance for professionals in drug discovery and development, solidifying its place as a valuable tool in the synthetic chemist's arsenal.

References

- 2-methyl-4-oxo-4-phenyl-butanoic acid - ChemBK. (n.d.).

- This compound ethyl ester - SpectraBase. (n.d.).

- Methyl 2-oxo-4-phenylbutanoate | C11H12O3 | CID 11805548 - PubChem. (n.d.).

- 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732 - PubChem. (n.d.).

- CID 66896591 | C22H28O4 - PubChem. (n.d.).

- Synthesis of ethyl 2-oxo-4-phenylbutyrate - PrepChem.com. (n.d.).

- 13C10-4-Oxo-4-phenylbutanoic acid: (13C2) Succinic (0). (n.d.).

- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (n.d.).

- EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents. (n.d.).

- Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. (n.d.).

- CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents. (n.d.).

- Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018, May 30).

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 14).

- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (2015, August 12).

Sources

- 1. chembk.com [chembk.com]

- 2. 2-METHYL-4-OXO-4-PHENYLBUTYRIC ACID CAS#: 1771-65-9 [amp.chemicalbook.com]

- 3. This compound | 1771-65-9 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

- 10. clinivex.com [clinivex.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-oxo-4-phenylbutanoic Acid

This guide provides a comprehensive technical overview for the synthesis of 2-Methyl-4-oxo-4-phenylbutanoic acid, a valuable keto acid intermediate in the development of various pharmaceutically active compounds.[1] We will delve into the primary synthetic pathway, offering a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and professionals in drug development, providing the necessary information to understand and replicate this synthesis with a high degree of scientific integrity.

Introduction

This compound, also known as 2-methyl-3-benzoylpropionic acid, is a butyric acid derivative with the molecular formula C₁₁H₁₂O₃.[1][2] It is a white to off-white solid with a melting point of 140-142 °C.[1] This compound serves as a crucial building block in organic synthesis, particularly in the preparation of more complex molecules with potential therapeutic applications. Its structure, featuring both a carboxylic acid and a ketone functional group, allows for a variety of subsequent chemical transformations.

Core Synthetic Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with methylsuccinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. In this specific synthesis, the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of methylsuccinic anhydride. This coordination polarizes the anhydride, facilitating the cleavage of a C-O bond and the formation of a resonance-stabilized acylium ion.

The aromatic π-system of benzene then acts as a nucleophile, attacking the acylium ion. This step results in the formation of a carbocation intermediate known as a sigma complex or arenium ion, which temporarily disrupts the aromaticity of the ring. Aromaticity is subsequently restored through deprotonation by a weak base, such as AlCl₄⁻, yielding the final product complexed with the Lewis acid. An aqueous workup is then necessary to hydrolyze this complex and afford the desired this compound. A key consideration in Friedel-Crafts acylation is the use of a stoichiometric amount of the Lewis acid, as it complexes with both the starting anhydride and the resulting ketone, rendering it catalytically inactive.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Friedel-Crafts acylation of benzene with cyclic anhydrides.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methylsuccinic anhydride | 114.10 | 11.41 g | 0.10 | Starting material |

| Anhydrous Benzene | 78.11 | 100 mL | ~1.12 | Reagent and solvent |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.34 g | 0.22 | Lewis acid catalyst |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - | For workup |

| Deionized Water | 18.02 | As needed | - | For workup |

| Toluene | 92.14 | As needed | - | For recrystallization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (fitted with a calcium chloride drying tube), and a dropping funnel, add 11.41 g (0.10 mol) of methylsuccinic anhydride and 100 mL of anhydrous benzene.

-

Catalyst Addition: While stirring the mixture, carefully and portion-wise add 29.34 g (0.22 mol) of anhydrous aluminum chloride. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition of aluminum chloride is complete, heat the reaction mixture to reflux using a heating mantle or oil bath and maintain it at this temperature for 1 hour with continuous stirring.

-

Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and cautiously add 100 mL of a 1:1 mixture of crushed ice and concentrated hydrochloric acid through the dropping funnel. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of a suitable solvent like ethyl acetate. Combine all organic layers.

-

Washing: Wash the combined organic layers with 100 mL of deionized water, followed by 100 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization from a minimal amount of hot toluene to yield pure this compound as a white to off-white solid.

-

Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Alternative Synthetic Pathways

While Friedel-Crafts acylation is the most direct route, other methods for the synthesis of keto acids exist. These often involve more steps and may be employed when specific starting materials are more readily available or when a different substitution pattern on the aromatic ring is desired. These can include:

-

Oxidation of corresponding secondary alcohols: This would require the prior synthesis of 4-hydroxy-2-methyl-4-phenylbutanoic acid.

-

Grignard reaction: A Grignard reagent prepared from a suitable halo-aromatic compound could react with a derivative of methylsuccinic acid.

These alternative routes are generally less efficient for this specific target molecule compared to the direct Friedel-Crafts approach.

Data Presentation

Product Characterization

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molar Mass | 192.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 140-142 °C[1] |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ ~1.2-1.4 (d, 3H, -CH₃), 2.6-2.8 (m, 1H, -CH(CH₃)-), 3.0-3.4 (m, 2H, -CH₂-CO-Ph), 7.4-7.6 (m, 3H, Ar-H), 7.9-8.1 (m, 2H, Ar-H), ~11-12 (br s, 1H, -COOH).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~15-20 (-CH₃), ~35-40 (-CH(CH₃)-), ~40-45 (-CH₂-CO-Ph), ~128-129 (Ar-C), ~133-134 (Ar-C), ~136-137 (Ar-C), ~175-180 (-COOH), ~198-202 (C=O).

Conclusion

The synthesis of this compound is reliably achieved through the Friedel-Crafts acylation of benzene with methylsuccinic anhydride. This technical guide provides a robust framework for this synthesis, grounded in established chemical principles and analogous laboratory procedures. By following the detailed protocol and adhering to good laboratory practices, researchers can successfully prepare this valuable intermediate for further applications in pharmaceutical and chemical research.

References

- ChemBK. 2-methyl-4-oxo-4-phenyl-butanoic acid.

- Wikipedia. Friedel–Crafts reaction.

- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.

- Google Patents. WO2018065475A1 - Method for the production of methylsuccinic acid and the anhydride thereof from citric acid.

- PubChem. Methylsuccinic anhydride.

Sources

2-Methyl-4-oxo-4-phenylbutanoic acid CAS number 1771-65-9

An In-depth Technical Guide to 2-Methyl-4-oxo-4-phenylbutanoic acid (CAS: 1771-65-9)

Foreword: A Senior Application Scientist's Perspective

In the landscape of synthetic chemistry and drug discovery, certain molecular scaffolds serve as pivotal starting points for innovation. The γ-keto acid framework is one such privileged structure, offering a rich chemical handle for diversification and biological exploration. This guide focuses on a specific, yet versatile, member of this class: this compound.

Our objective here is not merely to present data but to construct a narrative of scientific utility. We will delve into the rationale behind its synthesis, explore its chemical personality through its reactivity, and illuminate its potential as a key intermediate in the development of pharmaceutically active compounds. For the researcher, this molecule is not just a catalog item; it is a gateway to novel chemical entities. This document is designed to be your comprehensive technical companion on that journey.

Section 1: Core Compound Profile & Physicochemical Properties

This compound, also known by synonyms such as 2-Methyl-3-benzoylpropionic acid and α-Methyl-γ-oxobenzenebutyric acid, is a bifunctional organic compound.[1][2] Its structure features a butyric acid backbone with a methyl group at the α-position and a benzoyl group at the γ-position. This arrangement of a ketone and a carboxylic acid within the same molecule is the source of its synthetic versatility.[1]

The compound typically presents as a white to off-white crystalline solid and is sparingly soluble in water but shows good solubility in organic solvents like ethanol and dimethylformamide (DMF).[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1771-65-9 | [1][4][5] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][3][5] |

| Molecular Weight | 192.21 g/mol | [2][5] |

| Appearance | White to off-white crystalline solid/powder | [1][3][4] |

| Melting Point | 140-142 °C (lit.) | [2][3][4] |

| Boiling Point | 360.9 ± 25.0 °C (Predicted) | [2] |

| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.57 ± 0.23 (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, DMF, DMSO (slightly), Methanol (slightly) | [1][2][3] |

Section 2: Synthesis Pathway and Experimental Protocol

The most direct and industrially relevant synthesis of γ-keto acids like our topic compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a robust method for forming the crucial carbon-carbon bond between the aromatic ring and the keto-acid backbone.[6]

Rationale of the Friedel-Crafts Acylation Approach

The chosen pathway involves the reaction of an aromatic substrate (benzene) with an acylating agent (2-methylsuccinic anhydride) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[6] The causality is as follows:

-

Electrophile Generation: The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing it and making the adjacent carbonyl carbon highly electrophilic. This coordination facilitates the ring-opening of the anhydride, generating a potent acylium ion-like species.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex, temporarily disrupting the aromaticity of the ring.[7][8]

-

Rearomatization: A base (such as the AlCl₄⁻ complex formed) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product after an aqueous workup to liberate the ketone from its complex with the catalyst.[7][8]

Using a cyclic anhydride like 2-methylsuccinic anhydride is particularly elegant as it directly installs the required four-carbon chain with the carboxylic acid moiety already in place.

Caption: Mechanism of Friedel-Crafts Acylation for γ-Keto Acid Synthesis.

Detailed Synthesis Protocol

This protocol is a self-validating system. Success is confirmed at each stage by the physical properties of the intermediates and the final product, culminating in spectroscopic confirmation.

Materials:

-

Benzene (anhydrous)

-

2-Methylsuccinic anhydride

-

Aluminum chloride (anhydrous, powder)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (conc. HCl)

-

Ice

-

Sodium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser and gas outlet

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous benzene (4.0 eq.). Cool the mixture to 0-5 °C in an ice bath. Rationale: The reaction is highly exothermic; initial cooling prevents uncontrolled side reactions.

-

Reagent Addition: Dissolve 2-methylsuccinic anhydride (1.0 eq.) in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 10 °C. Rationale: Slow addition ensures the electrophile is generated and consumed in a controlled manner, maximizing yield and minimizing polymerization.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 60-70 °C) for 3-4 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). Rationale: Heating provides the necessary activation energy to drive the substitution to completion.

-

Quenching and Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl (100 mL). Rationale: The acidic water hydrolyzes the aluminum complexes, protonates the carboxylate, and liberates the ketone product. This is a highly exothermic process requiring care.

-

Product Isolation: Transfer the mixture to a separatory funnel. The organic layer (benzene) contains the product. Separate the layers and extract the aqueous layer twice with DCM. Combine all organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid is obtained.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure this compound as a white crystalline solid. Confirm purity by measuring the melting point (expected: 140-142 °C).[2][3][4]

Section 3: Structural Characterization & Expected Spectroscopic Signatures

While a comprehensive public database of spectra for this specific compound is sparse, its structure allows for highly accurate prediction of its key spectroscopic features. These predictions serve as a benchmark for researchers to validate their synthetic results. Data from its methyl and ethyl esters provide a strong basis for these assignments.[9][10]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale / Assignment |

| ¹H NMR | Aromatic Protons | δ 7.95-8.05 (m, 2H), δ 7.45-7.65 (m, 3H) | Protons ortho to the electron-withdrawing carbonyl are deshielded. Meta and para protons are further upfield. |

| Methylene Protons (-CH₂-) | δ 3.20-3.60 (m, 2H) | Diastereotopic protons adjacent to a stereocenter and a carbonyl group, expected to be a complex multiplet. | |

| Methine Proton (-CH-) | δ 3.00-3.40 (m, 1H) | Methine proton alpha to the carboxylic acid. | |

| Methyl Protons (-CH₃) | δ 1.20-1.35 (d, 3H) | Doublet due to coupling with the adjacent methine proton. | |

| Carboxylic Acid Proton (-COOH) | δ 10.0-12.0 (br s, 1H) | Broad singlet, highly deshielded, exchanges with D₂O. | |

| ¹³C NMR | Ketone Carbonyl | δ 198-202 ppm | Typical chemical shift for an aryl ketone carbonyl. |

| Carboxylic Acid Carbonyl | δ 178-182 ppm | Typical chemical shift for a carboxylic acid carbonyl. | |

| Aromatic Carbons | δ 128-137 ppm | Range includes the ipso-carbon attached to the ketone and other aromatic carbons. | |

| Aliphatic Carbons | δ 38-45 ppm (CH), δ 35-42 ppm (CH₂) | Aliphatic carbons alpha to carbonyl groups. | |

| Methyl Carbon | δ 15-20 ppm | Aliphatic methyl carbon. | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding. |

| C-H Stretch (Aromatic/Aliphatic) | 3000-3100 cm⁻¹, 2850-2960 cm⁻¹ | Aromatic C-H appears just above 3000 cm⁻¹, aliphatic below. | |

| C=O Stretch (Ketone) | 1680-1695 cm⁻¹ | Aryl ketone carbonyl, conjugated. | |

| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ | Dimeric carboxylic acid carbonyl. | |

| Mass Spec | Molecular Ion [M]⁺ | m/z = 192.08 | Calculated for C₁₁H₁₂O₃. |

| Key Fragments | m/z = 105 (C₆H₅CO⁺), 147 ([M-COOH]⁺), 77 (C₆H₅⁺) | Fragmentation via loss of the carboxyl group and McLafferty rearrangement. The benzoyl cation is a major, stable fragment. |

Section 4: Chemical Reactivity & Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This allows for selective transformations, making it a valuable chiral building block or intermediate.

Caption: Key Reactive Sites and Potential Transformations of the Title Compound.

-

At the Ketone Carbonyl: The ketone is susceptible to nucleophilic attack.

-

Reduction: Selective reduction of the ketone using agents like sodium borohydride (NaBH₄) yields the corresponding γ-hydroxy acid. This product can spontaneously cyclize to form a γ-lactone, a common motif in natural products. Importantly, asymmetric reduction can provide access to enantiomerically pure lactones, which are highly valuable in synthesis.[11]

-

Oxidation: Strong oxidizing conditions can cleave the bond between the carbonyl carbon and the adjacent methylene, leading to benzoic acid as a degradation product.[6]

-

-

At the Carboxylic Acid: This group undergoes typical carboxylic acid reactions.

-

Esterification and Amidation: The carboxylic acid can be readily converted to esters or amides using standard coupling agents (e.g., DCC, EDC) or via an acid chloride intermediate. This allows for the introduction of diverse functional groups or for linking the molecule to other scaffolds.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄, though this would also reduce the ketone unless it is first protected.

-

Section 5: Applications in Research and Drug Development

The primary value of this compound lies in its role as a sophisticated chemical intermediate.[1][2]

Precursor to Minozac

A key documented application is its use in the synthesis of Minozac .[2] Minozac is a known pharmacological agent that has been investigated for its ability to suppress the up-regulation of proinflammatory cytokines in the brain. This positions our title compound as a critical starting material in the development of potential neuroinflammatory or CNS-targeted therapeutics.

Sources

- 1. CAS 1771-65-9: 2-methyl-4-oxo-4-phenylbutyric acid [cymitquimica.com]

- 2. 2-METHYL-4-OXO-4-PHENYLBUTYRIC ACID CAS#: 1771-65-9 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 1771-65-9 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of 2-Methyl-4-oxo-4-phenylbutanoic acid

An In-depth Technical Guide to 2-Methyl-4-oxo-4-phenylbutanoic Acid

Introduction

This compound, also known as α-Methyl-γ-oxobenzenebutyric acid or 2-methyl-3-benzoylpropionic acid, is a keto-carboxylic acid of significant interest in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a ketone and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and pharmaceutically active agents.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, grounded in established chemical principles and supported by available data. It is intended for researchers and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's characteristics.

Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, formulation, and reaction setup. This compound is a white to off-white crystalline solid at standard conditions, a characteristic that simplifies its storage and weighing.[1][2] Its thermal stability is reported to be relatively high.[2] A key consideration for any synthetic protocol is solubility. This compound is insoluble in water but demonstrates solubility in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] This solubility profile is consistent with its molecular structure, which contains a nonpolar phenyl group and a moderately polar carboxylic acid group.

A summary of its core physical and chemical identifiers is presented below.

| Property | Value | Source(s) |

| CAS Number | 1771-65-9 | [1][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][3] |

| Molecular Weight | 192.21 g/mol | [1] |

| Appearance | White to off-white solid/crystal powder | [1][2] |

| Melting Point | 140-142 °C | [1][2] |

| Boiling Point | 360.9 ± 25.0 °C (Predicted) | [1] |

| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.57 ± 0.23 (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in Ethanol, DMSO, Methanol | [1][2] |

Synthesis and Reactivity

Core Synthetic Pathway: Friedel-Crafts Acylation

A logical and established method for synthesizing this compound is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones. The reaction would involve treating benzene with 2-methylsuccinic anhydride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

The causality behind this choice is twofold:

-

Regioselectivity: The anhydride provides the four-carbon backbone, and the Friedel-Crafts reaction reliably attaches the acyl group to the aromatic ring.

-

Precursor Availability: Benzene and 2-methylsuccinic anhydride are readily available starting materials.

The mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic benzene ring. A subsequent aqueous workup is required to destroy the aluminum chloride-ketone complex and protonate the carboxylate, yielding the final product.[5]

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Chemical Reactivity

The compound's reactivity is dominated by its two functional groups:

-

Carboxylic Acid: It can undergo typical reactions like esterification, amide formation, and reduction to an alcohol. Its predicted pKa of ~4.57 suggests it is a weak acid, similar in strength to benzoic acid.[1]

-

Ketone: The phenyl ketone moiety is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol (e.g., via sodium borohydride) or to an alkane (CH₂) via methods like the Clemmensen or Wolff-Kishner reduction.[4] This reduction is a common subsequent step in Friedel-Crafts chemistry to produce alkylated aromatic rings without the risk of rearrangement.[4]

Structural Elucidation & Spectral Analysis

While a publicly available, verified full spectral dataset for this specific compound is scarce, we can reliably predict its spectral features based on its structure. This predictive analysis is a critical skill for confirming synthesis outcomes and identifying impurities.

Caption: Logical workflow for spectroscopic prediction.

¹H NMR Spectroscopy (Predicted)

-

~10-12 ppm (singlet, broad, 1H): The carboxylic acid proton (–COOH). Its broadness is due to hydrogen bonding and exchange.

-

~7.9-8.0 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group, deshielded by the ketone's electron-withdrawing effect.

-

~7.4-7.6 ppm (multiplet, 3H): Aromatic protons meta and para to the carbonyl group.

-

~3.0-3.6 ppm (multiplet, 3H): This would be a complex region. The CH₂ protons adjacent to the ketone and the CH proton alpha to the acid would overlap. The diastereotopic nature of the CH₂ protons would further complicate splitting.

-

~1.2 ppm (doublet, 3H): The methyl (–CH₃) protons, split by the adjacent CH proton.

¹³C NMR Spectroscopy (Predicted)

The structure has 11 carbon atoms, but due to symmetry in the phenyl ring, fewer than 11 signals are expected.

-

~198 ppm: The ketone carbonyl carbon (C=O).

-

~178 ppm: The carboxylic acid carbonyl carbon (–COOH).

-

~128-137 ppm: Four signals for the aromatic carbons. The carbon attached to the ketone will be the most downfield in this region.

-

~35-45 ppm: Two signals for the aliphatic carbons (the CH and CH₂).

-

~15-20 ppm: The methyl carbon (–CH₃).

Infrared (IR) Spectroscopy (Predicted)

-

2500-3300 cm⁻¹ (broad): The characteristic O–H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~1710 cm⁻¹: The C=O stretch of the carboxylic acid.

-

~1685 cm⁻¹: The C=O stretch of the aryl ketone. Conjugation with the phenyl ring lowers its frequency compared to a simple aliphatic ketone.

-

~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

2850-3000 cm⁻¹: Aliphatic and aromatic C-H stretches.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight.

-

Key Fragments:

-

m/z = 105: A very prominent peak corresponding to the benzoyl cation [C₆H₅CO]⁺, formed by cleavage alpha to the ketone.

-

m/z = 77: The phenyl cation [C₆H₅]⁺, from the loss of CO from the benzoyl fragment.

-

m/z = 147: Loss of the carboxyl group [M - COOH]⁺.

-

Applications and Relevance

As a functionalized building block, this compound is primarily used as a chemical reagent and intermediate in organic synthesis.[1] Its most notable application is in the synthesis of Minozac, a compound investigated for its properties as a suppressor of brain proinflammatory cytokine up-regulation.[1] Furthermore, its structure makes it a candidate for use as a transition metal ligand in catalysis, where the carboxylate and ketone oxygens can act as a bidentate chelate.[2]

Conclusion

This compound is a compound whose utility is defined by the interplay of its ketone and carboxylic acid functionalities. Its well-defined physical properties, predictable reactivity, and characteristic spectral features make it a valuable tool for the synthetic chemist. A thorough understanding of these properties, from its synthesis via Friedel-Crafts acylation to its expected spectroscopic signals, is essential for its effective application in research and development, particularly in the creation of novel pharmaceutical agents.

References

- 2-methyl-4-oxo-4-phenyl-butanoic acid - ChemBK. (n.d.).

- 2-Methyl-4-oxo-4-phenylbutyric Acid - BioOrganics. (n.d.).

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Friedel-Crafts Reaction of Benzene with 2-Phenylpentanedioic Anhydride. (1977). Journal of the Japan Petroleum Institute.

- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).

- Friedel–Crafts reaction - Wikipedia. (n.d.).

Sources

solubility of 2-Methyl-4-oxo-4-phenylbutanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Methyl-4-oxo-4-phenylbutanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in the synthesis of various pharmaceutically active compounds.[1] We delve into the physicochemical properties and molecular structure of the compound to establish a theoretical framework for its solubility behavior. This guide synthesizes available qualitative solubility data with established chemical principles to predict its solubility across a range of common organic solvents. Furthermore, we provide detailed, field-proven protocols for both qualitative and quantitative solubility determination, equipping researchers, scientists, and drug development professionals with the necessary tools to handle this compound effectively in a laboratory setting.

Introduction: The Nexus of Structure, Solubility, and Synthesis

This compound (CAS 1771-65-9) is a butyric acid derivative that serves as a valuable building block in organic synthesis.[1] Its utility, particularly in the development of novel pharmaceutical agents, necessitates a thorough understanding of its physical and chemical properties.[1] Among these, solubility stands out as a critical parameter that governs every stage of its application, from reaction kinetics and purification by recrystallization to formulation and bioavailability studies.

The challenge in working with a molecule like this compound lies in its dual chemical nature. It possesses both a polar, hydrophilic carboxylic acid function and a significant non-polar, hydrophobic moiety comprising a phenyl group and an aliphatic backbone. This amphipathic character results in a nuanced solubility profile that is highly dependent on the chosen solvent system. This guide aims to elucidate this profile, moving from theoretical prediction to practical experimental verification.

Foundational Physicochemical Properties & Structural Analysis

A molecule's solubility is intrinsically linked to its structure and physical properties. Understanding these fundamentals is the first step in predicting and controlling its behavior in solution.

Key Physicochemical Data

The essential properties of this compound are summarized below. This data provides the context for its solubility characteristics, such as the energy required to break its crystal lattice structure (informed by its melting point).

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| Melting Point | 140-142 °C | [1][2] |

| Physical Form | White to Off-White Solid | [2] |

| pKa (Predicted) | 4.57 ± 0.23 | [1] |

| Density (Predicted) | 1.161 ± 0.06 g/cm³ | [1][2] |

Molecular Structure: A Duality of Function

The solubility behavior of this compound is dictated by the interplay of its three primary functional regions:

-

Carboxylic Acid (-COOH): This is the dominant polar feature of the molecule. The hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor.[3] This group imparts solubility in polar, protic solvents. As a weak acid, it will react with bases to form highly polar, water-soluble carboxylate salts.[4]

-

Phenyl Group (C₆H₅-) and Aliphatic Chain: These components form the non-polar backbone of the molecule. Their hydrophobicity suggests solubility in non-polar or moderately polar aprotic organic solvents through van der Waals interactions.

-

Ketone (C=O): The ketone group adds to the molecule's overall polarity and can act as a hydrogen bond acceptor, further influencing interactions with protic solvents.

The principle of "like dissolves like" dictates that the overall solubility in a given solvent will depend on the balance between these competing functionalities.[5] Solvents that can effectively interact with both the polar head and the non-polar tail will prove to be the most effective.

Qualitative Solubility Profile

Publicly available data provides a foundational, qualitative understanding of the compound's solubility. It is reported to be insoluble in water at room temperature but soluble in several organic solvents.[2]

| Solvent | Type | Observed Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large non-polar phenyl and alkyl components outweigh the polar contribution of the carboxylic acid and ketone groups.[2] |

| Methanol | Polar Protic | Slightly Soluble | Can act as both a hydrogen bond donor and acceptor, interacting with the carboxylic acid. The short alkyl chain makes it a reasonably effective solvent for moderately polar compounds.[1][2] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's hydroxyl group interacts favorably with the solute's carboxylic acid. Its slightly larger alkyl chain enhances interactions with the non-polar regions of the molecule compared to methanol.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | A strong hydrogen bond acceptor, DMSO can interact with the carboxylic acid's proton. Its high polarity effectively solvates the polar functional groups.[1][2] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Like DMSO, DMF is a highly polar, aprotic solvent that can effectively solvate the polar functional groups of the molecule.[2] |

Experimental Determination of Solubility: Protocols and Workflows

For drug development and process chemistry, qualitative descriptors are insufficient. The following sections provide robust, step-by-step protocols for determining solubility in the laboratory.

Protocol 1: Qualitative Solubility Classification

This workflow uses a sequence of solvents to rapidly classify the compound based on its acidic, basic, or neutral properties, providing critical insights into its functional group chemistry.[4][6] This is a self-validating system; for example, a compound dissolving in NaOH but not NaHCO₃ is likely a phenol, whereas one dissolving in both is a stronger acid, such as a carboxylic acid.[4]

Methodology:

-

Preparation: Add approximately 25 mg of this compound to five separate small test tubes.

-

Water Test: To the first tube, add 0.75 mL of deionized water in portions. Shake vigorously after each addition.[7] Observe for complete dissolution.

-

5% NaOH Test: If insoluble in water, add 0.75 mL of 5% aqueous NaOH to the second tube.[6] Vigorous shaking is required. Solubility indicates an acidic functional group.

-

5% NaHCO₃ Test: If soluble in NaOH, add 0.75 mL of 5% aqueous NaHCO₃ to the third tube.[7] Solubility here confirms the presence of a carboxylic acid, which is a sufficiently strong acid to react with the weak base.

-

5% HCl Test: If insoluble in water and NaOH, add 0.75 mL of 5% aqueous HCl to the fourth tube.[6] Solubility would indicate a basic functional group (e.g., an amine).

-

Conc. H₂SO₄ Test: If insoluble in all previous aqueous solvents, add 0.75 mL of cold, concentrated sulfuric acid to the final tube.[6] Solubility suggests the presence of a neutral compound containing an oxygen atom (like a ketone or ester) or unsaturation.

Logical Workflow for Solubility Classification

Caption: Workflow for systematic qualitative solubility analysis.

Protocol 2: Quantitative Solubility by Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[5] The protocol is designed to create a saturated solution, from which the concentration of the dissolved solute is measured.

Methodology:

-

Excess Solute Addition: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using an orbital shaker or magnetic stirrer. The time required to reach equilibrium must be determined experimentally but is typically 24-72 hours.[5]

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the undissolved solid has fully settled. Centrifugation at the same temperature is highly recommended to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution). Take care not to disturb the solid residue.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[5]

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Step-by-step workflow for the quantitative shake-flask method.

Predictive Solubility Framework in Common Organic Solvents

In the absence of extensive published quantitative data, a predictive framework based on chemical principles is invaluable for solvent selection in synthesis and purification.

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Non-Polar | Hexane, Toluene | Very Low to Insoluble | These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. They cannot effectively solvate the highly polar carboxylic acid group, making dissolution energetically unfavorable. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents possess a strong dipole moment and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton and the ketone group. They also have non-polar character to solvate the phenyl ring and alkyl chain.[8] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are ideal. They can act as both hydrogen bond donors and acceptors, creating strong interactions with the carboxylic acid. Their alkyl portions effectively solvate the non-polar parts of the molecule. Solubility is expected to decrease slightly as the alkyl chain of the alcohol solvent increases (e.g., higher in methanol than in butanol).[3] |

Conclusion

The solubility of this compound is a complex function of its amphipathic molecular structure. It exhibits poor solubility in water and non-polar hydrocarbons. Its greatest solubility is found in polar solvents, particularly polar protic solvents like lower-chain alcohols, which can effectively solvate both the hydrophilic carboxylic acid group and the hydrophobic phenyl moiety. For practical applications, the qualitative classification and quantitative shake-flask methods detailed herein provide a robust framework for accurately determining its solubility in any solvent system, enabling informed decisions in process development, purification, and formulation.

References

- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

- ChemBK. 2-methyl-4-oxo-4-phenyl-butanoic acid. [Link]

- Chemistry For Everyone (YouTube). How To Determine Solubility Of Organic Compounds?. [Link]

- ResearchGate. How to determine the solubility of a substance in an organic solvent ?. [Link]

- Chemistry Online @ UTSC. Solubility. [Link]

- Course Hero.

- PubChem.

- PubChem. 2-Oxo-4-phenylbutyric acid. [Link]

- ResearchGate.

- R&D Chemicals. 2-Methyl-4-oxo-4-phenylbutyric acid. [Link]

- University of Canterbury. Solubility of Organic Compounds. [Link]

- Solubility of Things. Butyric acid. [Link]

- AIP Publishing. IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids... [Link]

- Yeast Metabolome Database. butanoic acid (YMDB01392). [Link]

Sources

- 1. 2-METHYL-4-OXO-4-PHENYLBUTYRIC ACID CAS#: 1771-65-9 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

Whitepaper: Determination of the Melting Point of 2-Methyl-4-oxo-4-phenylbutanoic Acid

A Technical Guide for Pharmaceutical and Chemical Researchers

Abstract

The melting point of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical quality attribute (CQA) that provides fundamental insights into its identity, purity, and polymorphic form. This technical guide presents a comprehensive overview of the principles and methodologies for the accurate determination of the melting point of 2-Methyl-4-oxo-4-phenylbutanoic acid (CAS 1771-65-9). We detail two primary, orthogonal methods: the pharmacopeial capillary melting point technique and advanced thermal analysis by Differential Scanning Calorimetry (DSC). This document provides field-proven, step-by-step protocols, discusses the theoretical underpinnings of phase transitions, and offers expert guidance on data interpretation to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable characterization of this compound.

Introduction

This compound is a butyric acid derivative used as a chemical reagent and building block in the synthesis of various pharmaceutically active compounds.[1] As with any pure crystalline solid, its melting point is a distinct physical property. The determination of a sharp melting range is a primary indicator of the substance's purity. The presence of impurities typically causes a depression and broadening of the melting range, a phenomenon grounded in the thermodynamic principles of freezing-point depression.

Furthermore, different crystalline forms of the same compound, known as polymorphs, can exhibit different melting points. As polymorphism has profound implications for a drug's stability, solubility, and bioavailability, accurate melting point determination is an indispensable tool in pharmaceutical development and quality control. This guide establishes the authoritative protocols for this critical measurement.

Physicochemical Profile

A summary of the key physicochemical properties of this compound is provided below for reference.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| Synonyms | 2-Methyl-3-benzoylpropionic acid, α-Methyl-γ-oxobenzenebutyric acid | [1] |

| CAS Number | 1771-65-9 | [3] |

| Molecular Formula | C₁₁H₁₂O₃ | [3][4] |

| Molecular Weight | 192.21 g/mol | [1][4] |

| Reported Melting Point | 140-142 °C | [1][4] |

| Appearance | White to off-white solid/crystalline powder | [1][4] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

Theoretical Framework of Phase Transitions

The melting of a crystalline solid is a first-order thermodynamic phase transition, occurring at a specific temperature where the solid and liquid phases are in equilibrium. For a pure substance, this transition is typically sharp. However, the presence of a soluble impurity disrupts the crystal lattice, lowering the chemical potential of the liquid phase. According to the Gibbs-Van't Hoff equation, this results in a lower melting point and a broader melting range compared to the pure substance. This principle is the foundation of using melting point as a criterion for purity.

Recommended Methodologies for Melting Point Determination

Two complementary methods are recommended for a comprehensive analysis. The capillary method provides a visual, well-established technique, while DSC offers quantitative thermodynamic data.

Method A: Capillary Melting Point (Pharmacopeial Method)

This method, harmonized across major pharmacopeias (e.g., USP <741>, Ph. Eur. 2.2.14), involves heating a small, powdered sample in a capillary tube within a calibrated apparatus and visually observing the temperature range over which the substance melts.

-

Instrument Calibration: Verify the performance of the melting point apparatus using certified reference standards with melting points bracketing the expected range of the sample (e.g., Caffeine, Vanillin). The apparatus must be calibrated to within ±0.5°C of the certified values.

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered to ensure uniform packing.

-

Capillary Loading: Load the powdered sample into a capillary tube (open at one end) to a packing depth of 2-4 mm. Tap the tube gently on a hard surface to ensure dense packing.

-

Heating: Place the loaded capillary into the heating block of the apparatus. Set the initial heating ramp rate to a rapid value (e.g., 10°C/min) to approach the expected melting point (approx. 140°C).

-

Determination: Approximately 10-15°C below the expected melting point, reduce the ramp rate to 1-2°C/min. This slow rate is critical for thermal equilibrium and accurate observation.

-

Data Recording:

-

Point A (Meniscus Formation): Record the temperature at which the first drop of liquid becomes visible.

-

Point B (Clear Point): Record the temperature at which the last solid particle melts and the substance is completely liquid.

-

-

Reporting: The melting range is reported as the interval between Point A and Point B. For a pure substance, this range should be narrow (e.g., < 2°C).

Caption: Workflow for Capillary Melting Point Analysis.

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature. It provides quantitative data on the melting onset, peak maximum (melting point), and the enthalpy of fusion (ΔHfus).

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like high-purity Indium (m.p. 156.6°C, ΔHfus = 28.45 J/g).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.

-

Atmosphere: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibration: Equilibrate the cell at a starting temperature well below the melting point (e.g., 50°C).

-

Heating Ramp: Heat the sample at a controlled linear rate, typically 10°C/min, to a temperature well above the melting point (e.g., 180°C).

-

-

Data Acquisition: Record the differential heat flow (mW) as a function of temperature (°C).

-

Data Analysis:

-

The melting event will appear as an endothermic peak on the thermogram.

-

Onset Temperature: Determine the extrapolated onset temperature, which corresponds most closely to the thermodynamic melting point.

-

Peak Temperature: Note the temperature at the peak maximum of the endotherm.

-

Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak to determine the heat of fusion in Joules per gram (J/g).

-

Caption: Workflow for Differential Scanning Calorimetry.

Data Interpretation and Trustworthiness

-

Purity: A pure sample of this compound is expected to exhibit a sharp melting range (≤ 2°C) by the capillary method and a single, sharp endotherm by DSC.

-

Impurities: The presence of impurities, such as unreacted starting materials from synthesis or side products, will typically result in a depressed and broadened melting range. In DSC, this may manifest as a broadened peak with a lower onset temperature.

-

Polymorphism: If different batches of the material show significantly different melting points despite being chemically pure, the presence of polymorphs should be investigated using techniques like X-ray Powder Diffraction (XRPD).

-

Self-Validation: The trustworthiness of the results relies on strict adherence to the calibration protocols for both instruments. Using certified reference standards ensures the temperature axis is accurate and the results are traceable.

Summary of Reported Data

Multiple chemical suppliers and databases report a consistent melting point for this compound.

| Parameter | Reported Value | Source(s) |

| Melting Point / Range | 140-142 °C | [1][4] |

This value serves as the benchmark for experimental determination. A properly calibrated instrument should yield a melting point within this range for a high-purity sample.

Conclusion

The accurate determination of the melting point of this compound is a fundamental requirement for its quality assessment. Both the classical capillary method and the more quantitative Differential Scanning Calorimetry technique provide reliable data when performed according to the rigorous, calibrated protocols detailed in this guide. For routine identification and purity screening, the capillary method is sufficient. For in-depth physicochemical characterization, polymorphism screening, and thermodynamic analysis, DSC is the superior method. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for research and drug development.

References

- ChemBK. (2024). 2-methyl-4-oxo-4-phenyl-butanoic acid.

Sources

An In-Depth Spectroscopic and Structural Elucidation Guide to 2-Methyl-4-oxo-4-phenylbutanoic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug development and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is not merely a procedural step but the bedrock of scientific integrity. A molecule's identity, defined by the precise arrangement of its atoms and bonds, dictates its reactivity, biological activity, and ultimately, its therapeutic potential. Mischaracterization can lead to fruitless research pathways and compromised results. This guide is dedicated to the rigorous analytical characterization of 2-Methyl-4-oxo-4-phenylbutanoic acid (CAS: 1771-65-9), a butyric acid derivative that serves as a key intermediate in the synthesis of various pharmaceutically active compounds.[1]

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a practicing analytical scientist, moving from the rapid, functional group identification afforded by Infrared (IR) Spectroscopy to the detailed atomic connectivity mapped by Nuclear Magnetic Resonance (NMR) Spectroscopy, and finally, to the fragmentation analysis and molecular weight confirmation provided by Mass Spectrometry (MS). Each section is designed not only to present data but to explain the causality behind the observed spectral features, offering insights grounded in established physicochemical principles.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Infrared spectroscopy serves as our initial, rapid assessment of the molecular architecture. The principle rests on the absorption of specific frequencies of infrared light by covalent bonds, causing them to vibrate (stretch, bend). The frequency of absorption is characteristic of the bond type and its chemical environment, allowing for the identification of key functional groups.

For this compound, we anticipate the characteristic signals of a carboxylic acid, a ketone, and an aromatic ring. The presence of both a ketone and a carboxylic acid carbonyl group (C=O) makes this an interesting case study.

Data Summary: IR Absorption Bands

| Functional Group | Vibration Mode | **Expected Wavenumber (cm⁻¹) ** | Observed Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | ~3000 | Very Broad, Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | ~3050 | Sharp, Medium |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | ~2970 | Sharp, Medium |

| Carboxylic Acid C=O | C=O stretch | 1700 - 1725 | ~1710 | Sharp, Very Strong |

| Ketone (Aryl) C=O | C=O stretch | 1680 - 1700 | ~1685 | Sharp, Very Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | ~1600, 1450 | Sharp, Variable |

Note: Observed values are typical representations. Actual spectra may vary slightly based on sample preparation and instrumentation.

Expert Interpretation

The IR spectrum is dominated by two key regions. The first is the extremely broad absorption trough centered around 3000 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2] This broadness is a direct result of intermolecular hydrogen bonding between acid dimers, a self-validating feature for this functional group. Overlapping with this broad O-H band are the sharper, less intense C-H stretching vibrations of the aromatic ring and the aliphatic backbone.[3]

The second defining region is the carbonyl (C=O) stretching area between 1650-1750 cm⁻¹.[4] A crucial aspect of this molecule is the presence of two distinct carbonyl groups. The carboxylic acid carbonyl typically appears at a higher frequency (around 1710 cm⁻¹) than the aryl ketone carbonyl (around 1685 cm⁻¹).[5] This difference arises because the phenyl ring is conjugated with the ketone's carbonyl group, which slightly weakens the C=O bond and lowers its vibrational frequency. The presence of two strong, sharp peaks in this region is a strong indicator of the molecule's bifunctional nature.

Finally, the presence of sharp peaks around 1600 cm⁻¹ and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the phenyl group, confirming the aromatic component of the structure.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with solvent after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of individual nuclei, specifically ¹H (protons) and ¹³C. It reveals not only the different types of atoms present but also how they are connected.

¹H NMR Spectroscopy

Proton NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the number of protons of each type (integration).

| Label | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | -COOH | ~11.0 - 12.0 | Singlet (broad) | 1H | N/A |

| b | Aromatic (ortho) | ~7.95 | Doublet (d) | 2H | ~7.5 |

| c | Aromatic (para) | ~7.58 | Triplet (t) | 1H | ~7.5 |

| d | Aromatic (meta) | ~7.47 | Triplet (t) | 2H | ~7.5 |

| e | -CH(CH₃)- | ~3.15 | Sextet | 1H | ~7.0 |

| f | -CH₂- | ~3.50 (diastereotopic) | Multiplet (dd) | 2H | - |

| g | -CH₃ | ~1.25 | Doublet (d) | 3H | ~7.0 |

The ¹H NMR spectrum provides a wealth of structural information.

-

Downfield Region: The most deshielded proton is the carboxylic acid proton (a), appearing as a broad singlet far downfield (>10 ppm).[6] Its broadness is due to hydrogen bonding and chemical exchange. The aromatic protons (b, c, d) appear in the characteristic 7.4-8.0 ppm region. The protons ortho to the electron-withdrawing carbonyl group (b) are the most deshielded and appear as a doublet.[7]

-

Aliphatic Region: The methylene protons (f) are adjacent to the phenyl ketone group, which strongly deshields them, placing their signal around 3.50 ppm. These two protons are diastereotopic because they are adjacent to a chiral center (the carbon at position 2), meaning they are chemically non-equivalent and can exhibit complex splitting patterns. The methine proton (e) is coupled to both the adjacent methylene group (2 protons) and the methyl group (3 protons). According to the n+1 rule, it should appear as a multiplet, and a sextet is predicted (2+1) * (3+1) is not correct, it should be (2+1=3) and (3+1=4), so a quartet of triplets or similar complex multiplet. However, often due to similar coupling constants, simplified patterns like a sextet are observed. Its signal is found around 3.15 ppm.

-

Upfield Region: The methyl protons (g) are the most shielded, appearing as a clean doublet around 1.25 ppm due to coupling with the single methine proton (n+1 = 1+1 = 2).[8]

The integration values (1:2:1:2:1:2:3) perfectly match the number of protons in each unique environment, providing a self-validating confirmation of the assignments.

¹³C NMR Spectroscopy

Carbon-13 NMR identifies all non-equivalent carbon atoms in the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| Ketone C=O | ~198 |

| Carboxylic Acid C=O | ~180 |

| Aromatic C (quaternary, attached to C=O) | ~136 |

| Aromatic CH (para) | ~133 |

| Aromatic CH (ortho) | ~128.5 |

| Aromatic CH (meta) | ~128.0 |

| -CH(CH₃)- | ~40 |

| -CH₂- | ~35 |

| -CH₃ | ~17 |

The ¹³C spectrum clearly resolves all 11 carbon atoms into 8 distinct signals, consistent with the molecular symmetry.

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded, appearing furthest downfield. The ketone carbonyl is typically found at a lower field (~198 ppm) than the carboxylic acid carbonyl (~180 ppm).[9]

-

Aromatic Carbons: Four signals appear in the aromatic region (120-140 ppm), corresponding to the quaternary carbon attached to the carbonyl group and the three different types of C-H carbons (ortho, meta, para) on the phenyl ring.

-

Aliphatic Carbons: The three aliphatic carbons appear in the upfield region (<50 ppm). The methine (-CH-), methylene (-CH₂-), and methyl (-CH₃) carbons are clearly resolved, with the chemical shift decreasing as the distance from the electron-withdrawing groups increases.[9]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Tuning and Shimming: The instrument automatically tunes the probe to the correct frequencies (¹H and ¹³C) and shims the magnetic field to ensure homogeneity, which is critical for high resolution.

-

¹H Acquisition: Acquire the ¹H spectrum. Standard parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, many more scans are required. A proton-decoupled experiment is standard, which collapses all C-H coupling, resulting in a spectrum of singlets for each unique carbon.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization. We will consider Electron Ionization (EI) mass spectrometry, a common technique for small organic molecules.

Data Summary: Key MS Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Formula | Fragmentation Pathway |

| 192 | Molecular Ion [M]⁺• | [C₁₁H₁₂O₃]⁺• | - |

| 120 | Acetophenone radical cation | [C₈H₈O]⁺• | McLafferty Rearrangement |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | α-cleavage |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from benzoyl cation |

Expert Interpretation of Fragmentation

The mass spectrum provides compelling evidence for the structure of this compound.

-

Molecular Ion: The peak at m/z = 192 corresponds to the molecular weight of the parent molecule (C₁₁H₁₂O₃), confirming its elemental composition.[10]

-

α-Cleavage: The most prominent peak in the spectrum is often at m/z = 105 . This is the classic result of α-cleavage , where the bond between the ketone carbonyl and the adjacent carbon is broken.[11] This cleavage is highly favorable as it results in the formation of the very stable, resonance-stabilized benzoyl cation ([C₆H₅CO]⁺). This is a definitive diagnostic feature for a phenyl ketone. The benzoyl cation can further lose a molecule of carbon monoxide (CO) to produce the phenyl cation at m/z = 77 .

-